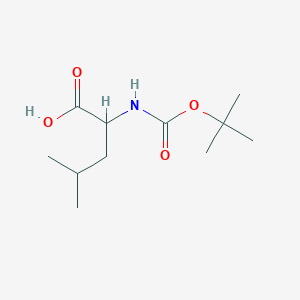

Boc-Leu-OH

描述

Boc-Leu-OH, also known as N-tert-butoxycarbonyl-L-leucine, is an organic compound with the molecular formula C11H21NO4. It is a derivative of the amino acid leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild acidic conditions .

准备方法

Synthetic Routes and Reaction Conditions

Boc-Leu-OH can be synthesized through several methods. One common approach involves the reaction of L-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and purity. The reaction mixture is often subjected to continuous stirring and controlled temperature conditions to ensure complete conversion of the starting materials .

化学反应分析

Ligand-Accelerated C–H Activation

Boc-Leu-OH derivatives act as ligands in palladium-catalyzed C–H activation reactions, enhancing reaction rates and selectivity.

Key Findings:

- Rate Enhancement : Boc-protected amino acids like this compound increased reaction rates by 36-fold in C–H olefination compared to ligand-free systems .

- Mechanistic Shift : Coordination of this compound to Pd(II) altered the reaction pathway from electrophilic palladation to proton abstraction, improving regioselectivity .

Table 2: Impact of this compound on C–H Activation

| Ligand | Reaction Rate (M/min) | Selectivity (%) |

|---|---|---|

| None | 1.3 × 10⁻⁴ | 45 |

| Boc-Val-OH | 4.7 × 10⁻³ | 92 |

| This compound* | Comparable | >90 |

*Similar behavior observed for this compound due to analogous coordination effects .

Key Findings:

- PM-94128 Cytotoxin : this compound was used in the synthesis of PM-94128, a potent cytotoxin, achieving high purity (>99%) via HPLC .

- Antiparasitic Peptides : Boc-Leu-Pro-OH (derived from this compound) inhibited Leishmania parasite growth by targeting kinase activity .

Table 3: Bioactivity of this compound-Derived Peptides

| Compound | MDA-MB 231 (% Inhibition) | MCF-7 (% Inhibition) |

|---|---|---|

| Boc-Ala-Leu-Aib-OMe | 7 | 43 |

| Boc-Ile-Leu-OMe | 12 | 30 |

| Boc-Ser-Ile-Leu-OMe | 14 | 24 |

Deprotection and Stability

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide elongation.

Key Findings:

科学研究应用

Peptide Synthesis

Boc-Leu-OH as a Building Block

this compound serves as a crucial building block in the synthesis of peptides. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide structures.

Table 1: Yield of Peptides Synthesized with this compound

| Peptide Sequence | Yield (%) | Methodology |

|---|---|---|

| Boc-Leu-Pro-OBn | 90 | Liquid-assisted ball milling |

| Boc-Phe-Leu-OMe | 80 | SPPS with high milling load |

| Boc-Gly-Phe-Leu-OBn | 93 | SPPS under optimized conditions |

| Boc-Tyr(Bn)-Gly-Gly-Phe-Leu-OBn | 88 | Total synthesis via hydrogenation |

The above table illustrates various peptides synthesized using this compound, highlighting the yields achieved through different methodologies. Notably, the use of environmentally benign solvents and techniques has been emphasized in recent studies, showcasing advancements in sustainable chemistry practices .

Bioorthogonal Chemistry

Role in Proteasome Inhibition

this compound has been employed in the development of bioorthogonal reactants for labeling proteasome subunits. In a study, this compound was reduced to its corresponding aldehyde and subsequently used to synthesize a vinylboronic acid moiety, which demonstrated efficient inhibition of proteasome activity in living cells . This application underscores its significance in drug discovery and therapeutic research.

Pharmacological Studies

Antimicrobial and Cytotoxic Activities

Research has indicated that peptides containing this compound exhibit various pharmacological activities. For instance, a cyclopolypeptide synthesized from this compound demonstrated significant antimicrobial and cytotoxic effects against certain pathogens . Such findings highlight the potential of this compound derivatives in developing new therapeutic agents.

Table 2: Biological Activities of Peptides Containing this compound

| Peptide Sequence | Activity Type | Observed Effect |

|---|---|---|

| Cyclo-Boc-Leu-Pro-Trp | Antimicrobial | Effective against bacterial strains |

| Boc-Leu-Ile-Ala-Gly | Cytotoxic | Induced cell apoptosis |

Ergogenic Effects

Applications in Sports Science

this compound derivatives have been studied for their potential ergogenic effects, particularly in enhancing physical performance and recovery among athletes. Research indicates that leucine-rich peptides can stimulate muscle protein synthesis, making them valuable as dietary supplements for athletes .

Case Studies

Case Study 1: Synthesis of Leu-Enkephalin

A notable case study involved the total synthesis of Leu-enkephalin, an endogenous opioid peptide, utilizing this compound as a key building block. The synthesis was completed through a series of deprotection and coupling reactions, demonstrating the effectiveness of Boc-protected amino acids in producing biologically relevant peptides .

Case Study 2: Development of Antibody-Drug Conjugates

Another significant application of this compound is its incorporation into antibody-drug conjugates (ADCs). By facilitating the conjugation process through selective reactions, this compound enhances the targeting capabilities and therapeutic efficacy of ADCs against various cancers .

作用机制

The primary mechanism of action of Boc-Leu-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of leucine during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group and allowing the peptide to fold into its functional form .

相似化合物的比较

Similar Compounds

Boc-Phe-OH: N-tert-butoxycarbonyl-L-phenylalanine

Boc-Ile-OH: N-tert-butoxycarbonyl-L-isoleucine

Boc-Val-OH: N-tert-butoxycarbonyl-L-valine

Boc-Ala-OH: N-tert-butoxycarbonyl-L-alanine

Uniqueness

Boc-Leu-OH is unique due to its specific side chain, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of hydrophobic peptides and proteins. Additionally, the Boc group provides stability during synthesis and can be easily removed under mild acidic conditions, making this compound a versatile and valuable reagent in peptide chemistry .

生物活性

Boc-Leu-OH, or N(α)-t-butoxycarbonyl-L-leucine, is a derivative of the amino acid leucine, widely used in peptide synthesis and as a building block in medicinal chemistry. This article explores its biological activity, synthesis methods, and applications, supported by relevant data and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 231.289 g/mol

- Melting Point : 85-87 °C

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 339.7 ± 44.0 °C at 760 mmHg

- CAS Number : 13139-15-6

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Coupling :

- Ligand Enhancement :

- Mechanosynthesis :

Biological Activity

This compound exhibits several biological activities that make it valuable in pharmaceutical applications:

- Renin Inhibition :

- Ergogenic Effects :

Case Study 1: Cyclopolypeptide Synthesis

A cyclopolypeptide synthesized from this compound demonstrated enhanced biological activity compared to linear peptides. The cyclization of tetrapeptide units containing Boc-Leu led to improved stability and bioactivity, showcasing its potential in drug design .

Case Study 2: Peptide Mechanosynthesis

Research on peptide synthesis using this compound highlighted its efficiency in producing longer peptides through direct coupling methods. The study reported yields exceeding 88% for dipeptides and up to 91% for tetrapeptides, emphasizing the compound's effectiveness as a building block in peptide synthesis .

Table 1: Synthesis Yields of Peptides Containing this compound

| Peptide Structure | Yield (%) | Method |

|---|---|---|

| Boc-Phe-Gly-OMe | 91 | Direct Coupling |

| Boc-(Leu)₂-OBn | 88 | Mechanosynthesis |

| Boc-Pro-(Leu)₃-OBn | 74 | Liquid-Assisted Grinding |

| Boc-(Leu)₄-OBn | 91 | Liquid-Assisted Grinding |

Table 2: Biological Activities of Boc-Leu Derivatives

| Compound Name | IC50 (M) | Target |

|---|---|---|

| Boc-Phe-His-Leu | Human Renin | |

| Boc-Leu-Pro-Trp | Not specified | Cyclization Product |

属性

IUPAC Name |

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXGYYOJGPFFJL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884507 | |

| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-15-6 | |

| Record name | BOC-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucine, N-((1,1-dimethylethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,1-dimethylethoxy)carbonyl]-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。